molecular formula C16H17ClN2O4 B294070 N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide

Cat. No. B294070
M. Wt: 336.77 g/mol
InChI Key: BFMKKZNDJZUWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is an important protein that regulates the transport of chloride ions across epithelial membranes in various tissues, including the lungs, pancreas, and intestine. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, as well as other diseases that involve aberrant CFTR function.

Mechanism of Action

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 binds to a specific site on the N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide protein, known as the "inhibitor binding site", and blocks chloride ion transport through the channel pore. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide protein that prevents chloride ions from passing through the channel.
Biochemical and physiological effects:
N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can reduce airway surface liquid volume and mucus secretion, which are both elevated in cystic fibrosis. In the pancreas, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can reduce bicarbonate secretion and increase enzyme secretion, which are both impaired in cystic fibrosis. In the intestine, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can reduce fluid secretion and diarrhea, which are associated with diseases such as cholera and secretory diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 in lab experiments is its high selectivity for N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide. This allows researchers to specifically target N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide-mediated chloride transport without affecting other ion channels or transporters. Another advantage is its relatively low toxicity and good solubility in aqueous solutions. However, one limitation is its relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 may not be effective in all types of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide mutations, as some mutations may alter the inhibitor binding site or affect the conformational change required for inhibition.

Future Directions

There are a number of potential future directions for research on N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172. One area of interest is the development of more potent and selective inhibitors that can overcome limitations of the current compound. Another area of interest is the investigation of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 as a therapeutic agent for diseases other than cystic fibrosis, such as secretory diarrhea and polycystic kidney disease. Additionally, N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 may be useful as a tool for studying the physiological and pathophysiological roles of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide in various tissues, including the lung, pancreas, and intestine.

Synthesis Methods

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-chlorophenoxyacetic acid with 1,3-diaminopropane to form the intermediate 2-(2-chlorophenoxy)acetyl-1,3-diaminopropane. This intermediate is then coupled with furfurylamine in the presence of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172.

Scientific Research Applications

N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 has been extensively studied in vitro and in vivo as a tool for investigating the physiological and pathophysiological roles of N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide. In vitro studies have demonstrated that N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can selectively block N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide-mediated chloride transport in various cell types, including airway epithelial cells and pancreatic duct cells. In vivo studies have shown that N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide inhibitor-172 can inhibit N-(3-{[2-(2-chlorophenoxy)acetyl]amino}propyl)-2-furamide function in animal models of cystic fibrosis, as well as other diseases such as cholera and secretory diarrhea.

properties

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

N-[3-[[2-(2-chlorophenoxy)acetyl]amino]propyl]furan-2-carboxamide

InChI

InChI=1S/C16H17ClN2O4/c17-12-5-1-2-6-13(12)23-11-15(20)18-8-4-9-19-16(21)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2,(H,18,20)(H,19,21)

InChI Key

BFMKKZNDJZUWJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCNC(=O)C2=CC=CO2)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCNC(=O)C2=CC=CO2)Cl

solubility

50.5 [ug/mL]

Origin of Product

United States

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